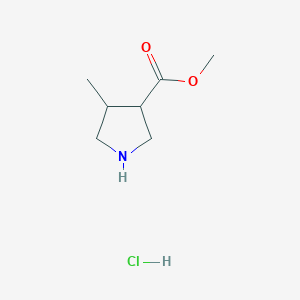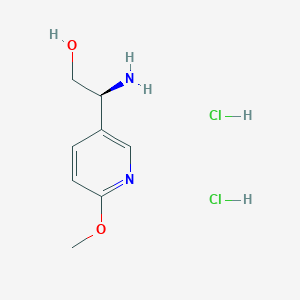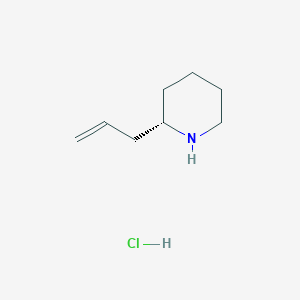![molecular formula C8H9BrClNO B6299318 (3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride CAS No. 2225878-88-4](/img/structure/B6299318.png)
(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of furan derivatives can be challenging due to the poor electrophilicity of carbonyl group in furan derivatives . A method for synthesizing similar compounds involves the reaction between α, -β unsaturated ketones and aniline derivatives. This reaction involves 1,4- addition of aniline followed by the subsequent intramolecular cyclization mediated by tertiary alcohol to produce the furan .Chemical Reactions Analysis
The chemical reactions of furan derivatives can be complex. Furan is a π-excessive heterocycle and prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Scientific Research Applications
Synthesis and Structural Analysis
Benzofuran derivatives are synthesized for various applications, including the exploration of their chemical properties and potential biological activities. For instance, compounds like 2-(β-Hetarylaminoethyl)-3,5,6-trichloro-1,4-benzoquinones have been prepared from dihydrobenzo[b]furans through reductive opening and subsequent oxidation processes. Such compounds offer novel 1,4-benzoquinone derivatives with intramolecular charge transfer properties, indicating their potential in electronic and photonic materials (Karlivāns & Valters, 2003).
Catalytic Reactions
Benzofuran derivatives are also employed in catalytic reactions to synthesize other complex organic compounds. The Cu(I)-catalyzed reaction of 1,2-dihalobenzenes with cyclohexanediones, for example, demonstrates the utility of benzofuran derivatives in organic synthesis, leading to the production of 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. Such reactions highlight the versatility of benzofuran derivatives in facilitating the synthesis of heterocyclic compounds (Aljaar et al., 2012).
Photonic and Sensor Applications
Some benzofuran derivatives are investigated for their potential in developing photonic biosensors. Studies have synthesized hydroxy-substituted benzofuran derivatives for coupling to carboxy-substituted magnetic beads. This approach is aimed at developing selective DNA aptamers for photonic biosensor applications, indicating the role of benzofuran derivatives in environmental monitoring and health diagnostics (Kalantzi et al., 2021).
Antioxidant Activity
Research on bromophenol derivatives of benzofurans, such as urceolatin isolated from marine algae, has demonstrated significant antioxidant activity. These findings suggest the potential of benzofuran derivatives in developing antioxidant agents, which could have implications for pharmaceutical development and the management of oxidative stress-related conditions (Li et al., 2008).
properties
IUPAC Name |
(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTOLFCXRXFGKD-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6299252.png)
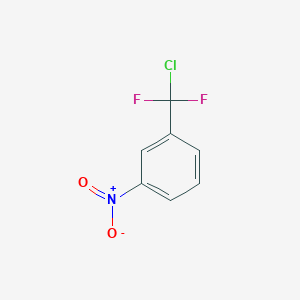


![t-Butyl {[2-(aminomethyl)-4-pyridinyl]methyl}carbamate hydrochloride, 95%](/img/structure/B6299273.png)
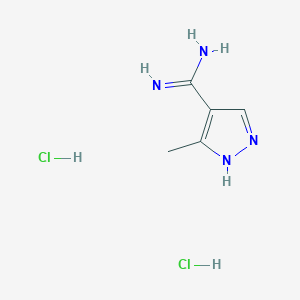
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]-1H-pyrazol-5-amine](/img/structure/B6299284.png)

![2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole](/img/structure/B6299293.png)
